D,L-Sulforaphane-d8

描述

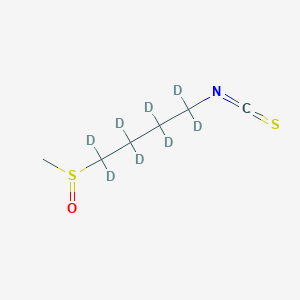

Structure

3D Structure

属性

IUPAC Name |

1,1,2,2,3,3,4,4-octadeuterio-1-isothiocyanato-4-methylsulfinylbutane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NOS2/c1-10(8)5-3-2-4-7-6-9/h2-5H2,1H3/i2D2,3D2,4D2,5D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUVMJBTUFCVSAD-UDCOFZOWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)CCCCN=C=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])C([2H])([2H])S(=O)C)C([2H])([2H])N=C=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NOS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10464331 |

Source

|

| Record name | D,L-Sulforaphane-d8 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10464331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

836682-32-7 |

Source

|

| Record name | D,L-Sulforaphane-d8 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10464331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to D,L-Sulforaphane-d8: The Gold Standard for Quantitative Bioanalysis

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of D,L-Sulforaphane-d8. We will delve into its fundamental properties, the critical rationale for its use as an internal standard, detailed analytical methodologies, and its application in understanding the complex biological activity of sulforaphane.

Introduction: Defining the Analyte and its Isotopic Twin

Sulforaphane, an isothiocyanate derived from the hydrolysis of glucoraphanin found in cruciferous vegetables like broccoli, is a molecule of immense scientific interest.[1][2][3] It is a potent inducer of phase II detoxification enzymes and a modulator of the Nrf2 signaling pathway, exhibiting antioxidant, anti-inflammatory, and anti-cancer properties.[1][4][5][6] D,L-Sulforaphane is the racemic mixture of this compound.

Accurate quantification of sulforaphane in biological matrices is paramount for pharmacokinetic (PK), pharmacodynamic (PD), and metabolic studies. However, its high reactivity and potential for matrix interference present significant analytical challenges.[7][8] D,L-Sulforaphane-d8 is the deuterated, stable isotope-labeled (SIL) analogue of sulforaphane. Its near-identical chemical and physical properties, combined with a distinct mass difference of 8 daltons, make it the ideal internal standard for mass spectrometry-based quantification, ensuring the highest degree of accuracy and precision.

Physicochemical Properties and Handling

Understanding the core characteristics of D,L-Sulforaphane-d8 is essential for its proper handling, storage, and application in experimental design.

| Property | Value | Source(s) |

| Chemical Name | 1-Isothiocyanato-4-(methylsulfinyl)-butane-d8 | [9] |

| CAS Number | 836682-32-7 | [4][9][10] |

| Molecular Formula | C₆H₃D₈NOS₂ | [9][10] |

| Molecular Weight | 185.34 g/mol | [9][10] |

| Appearance | Yellow Oil | [10] |

| Solubility | Chloroform, Ethyl Acetate, DMSO | [10][11] |

| Storage Temperature | -20°C | [1][11] |

| Stability | Light Sensitive; store under inert gas. Stock solutions in DMSO or ethanol are stable for up to 3 months at -20°C or -70°C, respectively. | [1][12][13] |

The Scientific Imperative for a Stable Isotope-Labeled Internal Standard

In quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is added at a known concentration to all samples, calibrators, and quality controls. The purpose of the IS is to correct for variations that can occur during the analytical process.

A stable isotope-labeled internal standard like D,L-Sulforaphane-d8 is considered the "gold standard" because it co-elutes with the unlabeled analyte and exhibits nearly identical behavior during extraction and ionization.[14][15][16] However, its higher mass allows the mass spectrometer to distinguish it from the target analyte. This approach provides a self-validating system that corrects for:

-

Extraction Inconsistency: The recovery of sulforaphane from complex matrices like plasma can be variable.[7][14] D,L-Sulforaphane-d8 experiences the same losses, ensuring the final analyte/IS ratio remains constant and reflective of the true initial concentration.

-

Matrix Effects: Co-eluting compounds from the biological matrix can suppress or enhance the ionization of the analyte in the mass spectrometer's source, leading to inaccurate results. Because the SIL-IS is affected in the same manner, it effectively normalizes these variations.[15]

-

Instrumental Variability: Minor fluctuations in injection volume or instrument sensitivity are corrected for by the constant presence and tracking of the IS.[17]

The use of a structurally analogous but non-isotopic IS cannot reliably mimic the analyte's behavior, particularly concerning matrix effects, making SIL standards essential for robust and defensible bioanalytical data.[14][16]

Quantitative Bioanalysis via LC-MS/MS: A Validated Protocol

The quantification of sulforaphane and its metabolites from biological samples is a complex task due to the compound's electrophilic nature, which leads to binding with thiols on proteins and facile dissociation of its own thiol conjugates.[7][8] The following protocol outlines a robust methodology using D,L-Sulforaphane-d8 to achieve accurate quantification.

Experimental Protocol: Quantification of Sulforaphane in Plasma

1. Reagents and Materials:

-

D,L-Sulforaphane (analyte standard)

-

D,L-Sulforaphane-d8 (internal standard)

-

Iodoacetamide (IAA)

-

Acetonitrile (ACN), LC-MS Grade

-

Formic Acid (FA), LC-MS Grade

-

Ultrapure Water

-

Control Human Plasma

2. Sample Preparation - The Thiol-Blocking Imperative:

-

Causality: Sulforaphane is readily lost during sample preparation due to its conjugation with abundant protein thiols (e.g., albumin). These protein-bound analytes are then discarded during protein precipitation, leading to a significant underestimation of the true concentration.[7][8] To counteract this, the alkylating agent iodoacetamide (IAA) is used. IAA blocks free thiols, preventing further SFN conjugation, and simultaneously forces the dissociation of existing SFN-thiol conjugates, thereby maximizing the recovery of bioavailable sulforaphane.[7]

-

Procedure:

-

Thaw plasma samples on ice.

-

To a 100 µL aliquot of plasma, add 10 µL of a working solution of D,L-Sulforaphane-d8 (e.g., 1 µM in 50:50 ACN:Water) and vortex briefly.

-

Add 20 µL of freshly prepared 500 mM IAA in water. Vortex and incubate at 37°C for 1 hour.

-

Perform protein precipitation by adding 400 µL of ice-cold acetonitrile.

-

Vortex vigorously for 2 minutes.

-

Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the sample in 100 µL of the initial mobile phase (e.g., 95% Water/5% ACN with 0.1% FA).

-

Transfer to an autosampler vial for LC-MS/MS analysis.

-

3. Chromatographic Separation (UHPLC):

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

Gradient:

-

0-0.5 min: 5% B

-

0.5-2.5 min: Linear ramp to 95% B

-

2.5-3.0 min: Hold at 95% B

-

3.0-3.1 min: Return to 5% B

-

3.1-4.0 min: Equilibrate at 5% B

-

4. Mass Spectrometric Detection (MS/MS):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

Rationale: In MRM, the precursor ion (Q1) corresponding to the protonated molecule ([M+H]⁺) is selected and fragmented. A specific, stable fragment ion (Q3) is then monitored. This highly selective process minimizes background noise and ensures confident identification.

-

MRM Transitions:

| Compound | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) | Notes |

| Sulforaphane | 178.0 m/z | 114.1 m/z | The 114.1 fragment corresponds to the loss of the methylsulfinyl group. |

| D,L-Sulforaphane-d8 (IS) | 186.0 m/z | 122.1 m/z | The fragment retains the deuterated backbone, ensuring mass separation. |

Visualization of the Analytical Workflow

Caption: Sulforaphane-mediated activation of the Nrf2 pathway.

Pharmacokinetics and Metabolism

Accurate pharmacokinetic studies are essential for determining appropriate dosing and understanding the in vivo behavior of sulforaphane. D,L-Sulforaphane-d8 is indispensable for these studies.

Upon absorption, sulforaphane is rapidly metabolized, primarily through the mercapturic acid pathway. [18][19][20]This process is initiated by conjugation with glutathione (GSH), catalyzed by glutathione S-transferases (GSTs). The resulting SFN-GSH conjugate is then sequentially cleaved to form SFN-cysteine (SFN-Cys) and finally acetylated to form SFN-N-acetylcysteine (SFN-NAC), which is the major metabolite excreted in urine. [20][21] The bioavailability of orally administered sulforaphane is generally high, often exceeding 70%. [20][22]It has a relatively short half-life of approximately 2 hours, with the majority of the compound and its metabolites being cleared within 24 hours. [20]

Visualization of Sulforaphane Metabolism

Caption: The mercapturic acid pathway of sulforaphane metabolism.

Conclusion

D,L-Sulforaphane-d8 is not merely a deuterated molecule; it is a critical enabling tool for advanced biomedical research. Its function as a stable isotope-labeled internal standard provides the analytical robustness required to overcome the inherent challenges of quantifying a reactive compound like sulforaphane in complex biological systems. By ensuring the highest level of accuracy and precision in LC-MS/MS analyses, D,L-Sulforaphane-d8 empowers researchers to generate reliable data in pharmacokinetic, metabolic, and clinical investigations, ultimately accelerating our understanding of sulforaphane's therapeutic potential and mechanism of action.

References

-

Development of Liquid Chromatography-Mass Spectrometry (LC-MS) Method for Quantification of Broccoli Sulforaphane. ResearchGate.[Link]

-

Robust UHPLC-(ESI+)-MS/MS Method for Simultaneous Analysis of Glucoraphanin, Sulforaphane, and Sulforaphane Metabolites in Biological Samples. ACS Food Science & Technology.[Link]

-

Metabolism, absorption, and anti-cancer effects of sulforaphane: an update. ResearchGate.[Link]

-

Sulforaphane: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. WebMD.[Link]

-

Absorption/metabolism of sulforaphane and quercetin, and regulation of phase II enzymes, in human jejunum in vivo. PubMed.[Link]

-

HPLC method validation for measurement of sulforaphane level in broccoli by-products. PubMed.[Link]

-

The neuroprotective mechanisms and effects of sulforaphane. PubMed Central.[Link]

-

Sulforaphane rewires central metabolism to support antioxidant response and achieve glucose homeostasis. PubMed Central.[Link]

-

Pharmacokinetics and Pharmacodynamics of Phase II Drug Metabolizing/Antioxidant Enzymes Gene Response by Anti-cancer Agent Sulforaphane in Rat Lymphocytes. PubMed Central.[Link]

-

Mechanism of Action of Sulforaphane as a Superoxide Radical Anion and Hydrogen Peroxide Scavenger by Double Hydrogen Transfer: A Model for Iron Superoxide Dismutase. ACS Publications.[Link]

-

A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. PubMed Central.[Link]

-

What is the metabolism of sulforaphane and 4-hydroxyestrone (4-OH-E1)? Dr.Oracle.[Link]

-

Comparison of Pharmacokinetics and Anti-Pulmonary Fibrosis-Related Effects of Sulforaphane and Sulforaphane N-acetylcysteine. PubMed Central.[Link]

-

Metabolism, absorption, and anti-cancer effects of sulforaphane: an update. Taylor & Francis Online.[Link]

- Method for quantifying sulforaphane by high-performance liquid chromatography in cruciferous plants.

-

Bioavailable Sulforaphane Quantitation in Plasma by LC-MS/MS Is Enhanced by Blocking Thiols. PubMed.[Link]

-

The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation.[Link]

-

A Rapid Validated HPLC Method for Determination of Sulforaphane and Glucoraphanin in Broccoli and Red Cabbage prepared by various cooking techniques. Academia.edu.[Link]

-

Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS. ACS Publications.[Link]

-

USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. LGC Limited.[Link]

-

Sulforaphane. Wikipedia.[Link]

-

Bioavailable Sulforaphane Quantitation in Plasma by LC–MS/MS Is Enhanced by Blocking Thiols. ACS Publications.[Link]

-

How One Compound Boosts Metabolism, Detox & Longevity | The Science of Sulforaphane | EP#383. YouTube.[Link]

-

High Resolution Mass Spectrometry Studies of Sulforaphane and Indole-3-carbinol in Broccoli. ResearchGate.[Link]

Sources

- 1. DL-Sulforaphane | 4478-93-7 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Sulforaphane: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 4. D,L-Sulforaphane | TRC-S699115-1G | LGC Standards [lgcstandards.com]

- 5. biosynth.com [biosynth.com]

- 6. L-Sulforaphane: mechanism of action and clinical applications_Chemicalbook [chemicalbook.com]

- 7. Bioavailable Sulforaphane Quantitation in Plasma by LC-MS/MS Is Enhanced by Blocking Thiols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. scbt.com [scbt.com]

- 10. mybiosource.com [mybiosource.com]

- 11. D,L-Sulforaphane ≥90% (HPLC), liquid, phase II detoxification enzymes inducer | Sigma-Aldrich [sigmaaldrich.com]

- 12. D,L-Sulforaphane [sigmaaldrich.com]

- 13. scbt.com [scbt.com]

- 14. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. waters.com [waters.com]

- 16. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 17. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 18. Sulforaphane rewires central metabolism to support antioxidant response and achieve glucose homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. droracle.ai [droracle.ai]

- 20. tandfonline.com [tandfonline.com]

- 21. Pharmacokinetics and Pharmacodynamics of Phase II Drug Metabolizing/Antioxidant Enzymes Gene Response by Anti-cancer Agent Sulforaphane in Rat Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Comparison of Pharmacokinetics and Anti-Pulmonary Fibrosis-Related Effects of Sulforaphane and Sulforaphane N-acetylcysteine - PMC [pmc.ncbi.nlm.nih.gov]

D,L-Sulforaphane-d8 mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of D,L-Sulforaphane-d8

Audience: Researchers, scientists, and drug development professionals.

Abstract

D,L-Sulforaphane-d8 is the deuterated form of D,L-Sulforaphane, a potent isothiocyanate found in cruciferous vegetables. While its primary application is as an internal standard for mass spectrometry-based quantification of sulforaphane and its metabolites, its biological mechanism of action is considered identical to its non-deuterated counterpart.[1][2] This guide provides a detailed examination of the two primary mechanisms through which sulforaphane exerts its well-documented chemopreventive and therapeutic effects: the robust activation of the Nrf2-antioxidant response element (ARE) pathway and the inhibition of histone deacetylase (HDAC) enzymes. We will explore the molecular intricacies of these pathways, present validated experimental protocols for their investigation, and offer insights into the interpretation of quantitative data.

Introduction: D,L-Sulforaphane-d8 as a Research Tool

Sulforaphane is one of the most studied naturally derived chemopreventive agents, recognized for its ability to induce phase II detoxification enzymes.[3] It is formed from its precursor, glucoraphanin, through the action of the myrosinase enzyme when cruciferous vegetables are crushed or chewed.[4][5] In the research setting, particularly in pharmacokinetic and metabolic studies, precise quantification is paramount. D,L-Sulforaphane-d8, with a molecular weight of 185.34 g/mol due to the substitution of eight hydrogen atoms with deuterium, serves as an ideal internal standard for such analyses.[1][2] Its near-identical chemical properties but distinct mass allow for the correction of variability during sample preparation and analysis by liquid chromatography-mass spectrometry (LC-MS).[6]

Understanding the biological activity of sulforaphane is crucial for interpreting the data generated using its deuterated analog. The compound's effects are pleiotropic, but they are largely attributed to two core mechanisms that intersect with cellular defense and epigenetic regulation.

Core Mechanism I: Activation of the Nrf2-ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the master regulator of the cellular antioxidant response.[7][8] Sulforaphane is arguably the most potent naturally occurring activator of this pathway.[8]

Molecular Mechanism: Under homeostatic conditions, Nrf2 is anchored in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its continuous ubiquitination and proteasomal degradation. Sulforaphane, being an electrophile, covalently modifies highly reactive cysteine residues on Keap1. This modification induces a conformational change in the Keap1 protein, liberating Nrf2 from degradation. Stabilized Nrf2 then translocates into the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter region of numerous target genes.[7] This binding event initiates the transcription of a broad array of over 200 cytoprotective genes, including those for phase II detoxification enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1) and glutathione S-transferases (GSTs), as well as antioxidant proteins like heme oxygenase-1 (HO-1).[9][10]

Caption: Sulforaphane-induced Nrf2 activation workflow.

Core Mechanism II: Inhibition of Histone Deacetylase (HDAC) Activity

Beyond its antioxidant effects, sulforaphane functions as an epigenetic modulator by inhibiting histone deacetylase (HDAC) enzymes.[11][12][13] This activity is a key component of its anticancer properties.[13][14]

Molecular Mechanism: HDACs remove acetyl groups from lysine residues on histone tails, leading to chromatin compaction and transcriptional repression. By inhibiting HDACs, sulforaphane promotes histone hyperacetylation.[13] This "opens up" the chromatin structure, making it more accessible to transcription factors. Consequently, genes that were previously silenced, such as tumor suppressor genes (e.g., p21, Bax), can be re-expressed, leading to outcomes like cell cycle arrest and apoptosis in cancer cells.[11][12] Notably, sulforaphane appears to selectively induce these effects in cancerous cells while having minimal impact on normal cells.[11][12] Some research suggests sulforaphane specifically targets certain HDACs, such as HDAC6, which can affect the acetylation status and stability of non-histone proteins like HSP90, a key chaperone for the androgen receptor.[15]

Caption: Epigenetic modulation via HDAC inhibition by sulforaphane.

Experimental Protocols for Mechanistic Validation

To rigorously investigate these mechanisms of action in a laboratory setting, the following validated protocols can be employed. The causality for each step is explained to provide a deeper understanding of the experimental design.

4.1. General Cell Culture and Treatment

-

Cell Line Selection: Choose cell lines relevant to the research hypothesis (e.g., human prostate cancer cells PC-3 or LNCaP for cancer studies; normal prostate epithelial cells PrEC for toxicity comparison).

-

Culture: Maintain cells in the recommended medium (e.g., DMEM) with 10% FBS and 1% penicillin-streptomycin at 37°C and 5% CO₂.

-

Treatment Protocol: Plate cells to achieve 70-80% confluency. Treat with D,L-Sulforaphane (typically dissolved in DMSO) at various concentrations (e.g., 5-20 µM) for desired time points (e.g., 6, 12, 24 hours).

-

Causality: A dose-response and time-course experiment is essential to identify the optimal conditions for observing the desired molecular effects without inducing widespread cytotoxicity. A vehicle control (DMSO only) is mandatory to ensure observed effects are due to the compound, not the solvent.

-

4.2. Protocol for Nrf2 Pathway Activation Analysis

-

Nuclear and Cytoplasmic Fractionation:

-

Harvest treated and control cells. Use a commercial kit (e.g., NE-PER™) to separate nuclear and cytoplasmic fractions.

-

Causality: Nrf2 activation is defined by its translocation from the cytoplasm to the nucleus. Physical separation of these compartments is necessary to demonstrate this key event via Western blot.

-

-

Western Blotting:

-

Quantify protein concentration in each fraction using a BCA assay.

-

Separate 20-30 µg of protein per lane by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.

-

Incubate with primary antibodies overnight at 4°C: anti-Nrf2, anti-Lamin B1 (nuclear loading control), and anti-GAPDH (cytoplasmic loading control).

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize bands using an ECL substrate and imaging system.

-

Causality: An increase in the Nrf2 band intensity in the nuclear fraction, normalized to Lamin B1, relative to the control, provides direct evidence of translocation and activation.

-

-

Quantitative Real-Time PCR (qRT-PCR):

-

Isolate total RNA from whole-cell lysates using a kit (e.g., RNeasy).

-

Synthesize cDNA using a reverse transcriptase kit.

-

Perform qRT-PCR with SYBR Green master mix using primers for Nrf2 target genes (NQO1, HMOX1) and a housekeeping gene (GAPDH or ACTB).

-

Causality: This measures the functional consequence of Nrf2 translocation—the transcriptional upregulation of its target genes. Fold change is calculated using the ΔΔCt method.

-

4.3. Protocol for HDAC Inhibition Analysis

-

Western Blotting for Histone Acetylation:

-

Prepare whole-cell lysates from treated and control cells.

-

Perform Western blotting as described above.

-

Probe membranes with primary antibodies against acetylated histones (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4) and total histones (anti-Histone H3).

-

Causality: HDAC inhibition leads to an accumulation of acetylated histones. A ratio of acetylated to total histone protein is calculated to demonstrate a specific increase in acetylation rather than a change in total histone levels.

-

-

HDAC Activity Assay:

-

Isolate nuclear extracts from treated and control cells.

-

Use a commercial colorimetric or fluorometric HDAC activity assay kit.

-

Incubate the nuclear extracts with the provided acetylated substrate. The kit's developer solution will produce a signal proportional to the amount of deacetylation (HDAC activity).

-

Causality: This is a direct functional assay that measures the enzymatic activity of HDACs in the cell lysates. A decrease in signal in sulforaphane-treated samples compared to the control indicates direct inhibition of HDAC enzymes.

-

Summary of Quantitative Data

The following table presents representative data that would be expected from the experiments described above, demonstrating successful activation of the Nrf2 pathway and inhibition of HDACs.

| Parameter Assessed | Experimental Method | Vehicle Control (Relative Value) | D,L-Sulforaphane Treated (Relative Value) | Interpretation |

| Nrf2 Pathway | ||||

| Nuclear Nrf2 Protein | Western Blot | 1.0 | 4.2 ± 0.5 | Increased Nrf2 translocation to the nucleus. |

| NQO1 mRNA Levels | qRT-PCR | 1.0 | 7.5 ± 0.8 fold increase | Upregulation of Nrf2 target gene transcription. |

| HMOX1 mRNA Levels | qRT-PCR | 1.0 | 9.1 ± 1.2 fold increase | Upregulation of Nrf2 target gene transcription. |

| HDAC Inhibition | ||||

| Acetylated Histone H3 | Western Blot | 1.0 | 3.5 ± 0.4 | Accumulation of acetylated histones. |

| Total HDAC Activity | Fluorometric Assay | 100% | 55% ± 7% | Direct inhibition of HDAC enzyme activity. |

Conclusion

D,L-Sulforaphane-d8 is a vital tool for the precise and accurate study of sulforaphane's pharmacokinetics and metabolism. The biological activity of its parent compound is multifaceted, with the activation of the Nrf2 antioxidant pathway and the epigenetic modulation via HDAC inhibition standing out as the core mechanisms responsible for its profound physiological effects. The experimental frameworks detailed in this guide provide a robust, self-validating system for researchers to dissect these pathways, contributing to the ongoing development of sulforaphane as a promising agent in disease prevention and therapy.

References

-

Townsend, B. E., et al. (2015). Sulforaphane induces Nrf2 target genes and attenuates inflammatory gene expression in microglia from brain of young adult and aged mice. Journal of Neuroinflammation. Retrieved from [Link]

-

Clarke, J. D., & Ho, E. (2010). Dietary Sulforaphane, a Histone Deacetylase Inhibitor for Cancer Prevention. The Journal of Nutrition. Retrieved from [Link]

-

Sarvizadeh, M., et al. (2023). Sulforaphane—A Compound with Potential Health Benefits for Disease Prevention and Treatment: Insights from Pharmacological and Toxicological Experimental Studies. Molecules. Retrieved from [Link]

-

Alfieri, A., et al. (2023). Activation of the Nrf2 Pathway by Sulforaphane Improves Hypoglycaemia-Induced Cognitive Impairment in a Rodent Model of Type 1 Diabetes. Antioxidants. Retrieved from [Link]

-

Guo, S., et al. (2016). Optimization of an incubation step to maximize sulforaphane content in pre-processed broccoli. Journal of Food Science and Technology. Retrieved from [Link]

-

Gibbs, A., et al. (2009). Sulforaphane destabilizes the androgen receptor in prostate cancer cells by inactivating histone deacetylase 6. Proceedings of the National Academy of Sciences. Retrieved from [Link]

-

Russo, M., et al. (2023). Sulforaphane Target Protein Prediction: A Bioinformatics Analysis. International Journal of Molecular Sciences. Retrieved from [Link]

-

Zhang, Z., et al. (2021). Microencapsulation of broccoli sulforaphane using whey and pea protein: in vitro dynamic gastrointestinal digestion and intestinal absorption by Caco-2-HT29-MTX-E12 cells. Food & Function. Retrieved from [Link]

-

Sarvizadeh, M., et al. (2023). Sulforaphane—A Compound with Potential Health Benefits for Disease Prevention and Treatment: Insights from Pharmacological and Toxicological Experimental Studies. MDPI. Retrieved from [Link]

-

Li, Z., et al. (2019). Transcriptome reveals the gene expression patterns of sulforaphane metabolism in broccoli florets. PLOS ONE. Retrieved from [Link]

-

Angeloni, C., et al. (2009). Modulation of Phase II Enzymes by Sulforaphane: Implications for Its Cardioprotective Potential. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

-

Bower, J. J., et al. (2016). The effect of sulforaphane on histone deacetylase activity in keratinocytes: differences between in vitro and in vivo analyses. Epigenetics & Chromatin. Retrieved from [Link]

-

WebMD. (n.d.). Sulforaphane: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. Retrieved from [Link]

-

FoundMyFitness. (2017). Dr. Jed Fahey on Isothiocyanates, the Nrf2 Pathway, Moringa & Sulforaphane Supplementation. Retrieved from [Link]

-

Beaver, L. M., et al. (2017). Gene targets of sulforaphane in head and neck squamous cell carcinoma. Cancer Prevention Research. Retrieved from [Link]

-

ResearchGate. (2021). Approaches for enhancing the stability and formation of sulforaphane. Retrieved from [Link]

-

Al-Iryani, B., et al. (2024). Sulforaphane in cancer precision medicine: from biosynthetic origins to multiscale mechanisms and clinical translation. Frontiers in Pharmacology. Retrieved from [Link]

-

Connolly, E. L., et al. (2020). Sulforaphane-enriched extracts from glucoraphanin-rich broccoli exert antimicrobial activity against gut pathogens in vitro and. European Journal of Nutrition. Retrieved from [Link]

-

Clarke, J. D., et al. (2011). Differential effects of sulforaphane on histone deacetylases, cell cycle arrest and apoptosis in normal prostate cells versus hyperplastic and cancerous prostate cells. Molecular Nutrition & Food Research. Retrieved from [Link]

-

Dashwood, R. H., & Ho, E. (2007). Modulation of Histone Deacetylase Activity by Dietary Isothiocyanates and Allyl Sulfides: Studies with Sulforaphane and Garlic Organosulfur Compounds. The Journal of Nutrition. Retrieved from [Link]

-

Tray Wellness. (2020). The NRF2 Pathway & Sulforaphane for Cancer. Retrieved from [Link]

Sources

- 1. mybiosource.com [mybiosource.com]

- 2. scbt.com [scbt.com]

- 3. D,L-Sulforaphane | TRC-S699115-1G | LGC Standards [lgcstandards.com]

- 4. Sulforaphane: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 5. The NRF2 Pathway & Sulforaphane for Cancer — Tray Wellness [traywellness.com]

- 6. Microencapsulation of broccoli sulforaphane using whey and pea protein: in vitro dynamic gastrointestinal digestion and intestinal absorption by Caco- ... - Food & Function (RSC Publishing) DOI:10.1039/D4FO03446E [pubs.rsc.org]

- 7. Sulforaphane induces Nrf2 target genes and attenuates inflammatory gene expression in microglia from brain of young adult and aged mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Gene targets of sulforaphane in head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Dietary Sulforaphane, a Histone Deacetylase Inhibitor for Cancer Prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Differential effects of sulforaphane on histone deacetylases, cell cycle arrest and apoptosis in normal prostate cells versus hyperplastic and cancerous prostate cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Modulation of Histone Deacetylase Activity by Dietary Isothiocyanates and Allyl Sulfides: Studies with Sulforaphane and Garlic Organosulfur Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. L-Sulforaphane: mechanism of action and clinical applications_Chemicalbook [chemicalbook.com]

- 15. pnas.org [pnas.org]

The Biological Activity of Deuterated Sulforaphane: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Sulforaphane (SFN), a naturally occurring isothiocyanate derived from cruciferous vegetables, has garnered significant attention for its potent chemopreventive and therapeutic properties, primarily mediated through the activation of the Nrf2 signaling pathway. However, its clinical utility can be hampered by its metabolic instability. This technical guide explores the prospective biological activities of deuterated sulforaphane, a novel molecular entity designed to overcome the pharmacokinetic limitations of its parent compound. By leveraging the kinetic isotope effect, deuterium substitution at metabolically labile positions is hypothesized to enhance metabolic stability, prolong systemic exposure, and consequently, amplify its pharmacodynamic effects. This document provides a comprehensive overview of the rationale for deuterating sulforaphane, its anticipated impact on Nrf2-mediated gene expression, and detailed experimental protocols for its evaluation.

Introduction: The Promise and Perils of Sulforaphane

Sulforaphane is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the cellular antioxidant response.[1][2][3] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[4] Sulforaphane, an electrophilic isothiocyanate, reacts with specific cysteine residues on Keap1, inducing a conformational change that disrupts the Nrf2-Keap1 interaction.[4] This allows newly synthesized Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE), and drive the transcription of a battery of cytoprotective genes.[3][5]

The therapeutic potential of sulforaphane has been investigated in numerous preclinical and clinical studies, demonstrating its anti-inflammatory, antioxidant, and anti-cancer activities.[6][7][8] However, the translation of these promising in vitro and in vivo findings into robust clinical outcomes is often challenged by the pharmacokinetic profile of sulforaphane. It is rapidly metabolized, primarily through the mercapturic acid pathway, leading to a short biological half-life and variable bioavailability.[9]

The Deuterium Effect: A Strategy for Enhanced Pharmacokinetics

Deuterium, a stable, non-radioactive isotope of hydrogen, possesses an additional neutron, which results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond.[10] This difference in bond strength is the basis of the Kinetic Isotope Effect (KIE) , where the cleavage of a C-D bond is significantly slower than that of a C-H bond in enzyme-catalyzed reactions.[10][]

In drug development, selective deuteration of a molecule at sites susceptible to metabolic oxidation can slow down its rate of metabolism.[12][13] This "metabolic switching" can lead to several desirable outcomes:[1][][12]

-

Increased half-life and systemic exposure (AUC): A reduced rate of metabolic clearance allows the drug to remain in circulation for a longer period.

-

Improved bioavailability: Slower first-pass metabolism can increase the amount of active drug reaching systemic circulation.

-

Reduced formation of toxic metabolites: By altering metabolic pathways, deuteration can decrease the production of harmful byproducts.[9]

-

More consistent patient-to-patient pharmacokinetic profiles.

This strategy has been successfully employed in the development of several FDA-approved drugs, such as deutetrabenazine, which exhibits a longer half-life and improved side-effect profile compared to its non-deuterated counterpart, tetrabenazine.[14][][16]

Deuterated Sulforaphane: A Hypothesis-Driven Approach to Enhanced Biological Activity

While direct experimental data on the biological activity of deuterated sulforaphane is not yet widely available in peer-reviewed literature, we can formulate a strong hypothesis based on the known metabolism of sulforaphane and the principles of the deuterium effect. The primary route of sulforaphane metabolism involves conjugation with glutathione, a reaction that is not directly affected by C-H bond cleavage. However, subsequent enzymatic modifications of the sulforaphane molecule may be susceptible to the KIE.

By strategically replacing hydrogen atoms with deuterium on the butyl chain of sulforaphane (e.g., creating d8-sulforaphane, which is commercially available for research purposes), it is anticipated that its metabolic breakdown will be retarded.[17] This would lead to a more sustained plasma concentration of the active compound, thereby prolonging its interaction with Keap1 and leading to a more robust and sustained activation of the Nrf2 pathway.

Anticipated Advantages of Deuterated Sulforaphane:

| Parameter | Standard Sulforaphane | Deuterated Sulforaphane (Hypothesized) | Rationale |

| Metabolic Stability | Low | High | Deuterium substitution at metabolically labile sites slows enzymatic degradation (Kinetic Isotope Effect).[][12] |

| Biological Half-life | Short (approx. 1.77 h in humans)[9] | Longer | Reduced metabolic clearance leads to prolonged systemic circulation.[] |

| Systemic Exposure (AUC) | Variable | Increased and more consistent | Slower metabolism and potentially reduced first-pass effect.[5][12] |

| Nrf2 Activation Potency | High | Potentially higher and more sustained | Prolonged presence of the active molecule allows for more significant and longer-lasting engagement with the Keap1-Nrf2 target. |

| Therapeutic Efficacy | Demonstrated in preclinical and some clinical settings | Potentially enhanced | Improved pharmacokinetic profile could lead to better target engagement and more pronounced therapeutic effects at lower or less frequent doses. |

Experimental Evaluation of Deuterated Sulforaphane: Protocols and Workflows

To validate the hypothesized benefits of deuterated sulforaphane, a series of in vitro and in vivo experiments are necessary. The following protocols provide a framework for these investigations.

In Vitro Assessment of Nrf2 Activation

Objective: To compare the potency and duration of Nrf2 activation by deuterated sulforaphane (d-SFN) versus non-deuterated sulforaphane (SFN).

Experimental Workflow:

Caption: Workflow for in vitro comparison of SFN and d-SFN.

Step-by-Step Protocol: Quantitative PCR (qPCR)

-

Cell Seeding: Seed human keratinocytes (HaCaT) or retinal pigment epithelial cells (ARPE-19) in 6-well plates at a density of 2 x 10^5 cells/well and allow to adhere overnight.

-

Treatment: Treat cells with a range of concentrations of SFN and d-SFN (e.g., 0.1, 1, 5, 10, 20 µM) or vehicle control (DMSO) for 4, 8, 12, and 24 hours.

-

RNA Extraction: Lyse cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

-

qPCR: Perform qPCR using a SYBR Green-based master mix on a real-time PCR system. Use primers specific for Nrf2 target genes (e.g., NQO1, HMOX1, GCLC) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Pharmacokinetic Studies in Animal Models

Objective: To compare the pharmacokinetic profiles of d-SFN and SFN in vivo.

Experimental Workflow:

Caption: The Nrf2 signaling pathway modulated by deuterated sulforaphane.

Future Directions and Conclusion

The application of deuterium substitution to sulforaphane represents a promising strategy to enhance its therapeutic potential. The hypothesized improvements in metabolic stability and bioavailability could translate into greater efficacy in preventing and treating a range of chronic diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.

Further research is imperative to validate these hypotheses. Comprehensive preclinical studies, including the detailed experimental workflows outlined in this guide, are necessary to fully characterize the pharmacokinetic and pharmacodynamic profiles of deuterated sulforaphane. Should these studies yield positive results, they would provide a strong rationale for advancing deuterated sulforaphane into clinical trials.

References

-

Gant, T. W. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry, 57(9), 3595–3611. [Link]

-

Al-Abdullah, F., et al. (2019). Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. The Annals of Pharmacotherapy, 53(10), 1038-1046. [Link]

-

Sun, H., et al. (2018). Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs. PLOS ONE, 13(11), e0205920. [Link]

-

Russak, E. M., & Bednarczyk, E. M. (2019). Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. The Annals of Pharmacotherapy, 53(2), 211–216. [Link]

-

Wikipedia. (2023). Deuterated drug. [Link]

-

Sharma, R. K., et al. (2012). Deuterium Isotope Effects on Drug Pharmacokinetics. I. System-Dependent Effects of Specific Deuteration with Aldehyde Oxidase Cleared Drugs. Drug Metabolism and Disposition, 40(3), 625-634. [Link]

-

Timmins, G. S. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Future Medicinal Chemistry, 15(13), 1147-1172. [Link]

-

Kaur, G., & Chalasani, M. L. (2017). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Juniper Online Journal of Pharmacology & Pharmacokinetics, 1(4). [Link]

-

Pei, Y., et al. (2016). Sulforaphane ameliorates the development of experimental autoimmune encephalomyelitis by antagonizing oxidative stress and Th17-related inflammation in mice. Journal of Neuroimmunology, 291, 1-9. [Link]

-

Castro-Torres, I. G., et al. (2023). Sulforaphane: An emergent anti-cancer stem cell agent. Frontiers in Oncology, 12, 1071729. [Link]

-

Santín-Márquez, R., et al. (2022). An Overview of NRF2-Activating Compounds Bearing α,β-Unsaturated Moiety and Their Antioxidant Effects. Antioxidants, 11(11), 2236. [Link]

-

Maeda, B., & Murakami, K. (2023). Recent advancement in the synthesis of isothiocyanates. Chemical Communications, 59(84), 12537-12551. [Link]

-

Hypha Discovery. (n.d.). Improving metabolic stability using deuterium. [Link]

-

Sharma, R. K., et al. (2012). Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs. Drug Metabolism and Disposition, 40(3), 625-34. [Link]

- Barillari, J., et al. (2013). Sulforaphane-derived compounds, production method thereof and the medical, food and cosmetic use of same.

-

Anwar, M. A., et al. (2021). Sulforaphane: A review of its therapeutic potentials, advances in its nanodelivery, recent patents, and clinical trials. Phytotherapy Research, 35(9), 4849-4867. [Link]

-

Bioscientia. (n.d.). Deuterated Drugs. [Link]

- Fahey, J. W., & Kensler, T. W. (2016). Compositions comprising sulforaphane or a sulforaphane precursor and a mushroom extract or powder.

-

Milelli, A., et al. (2014). Isothiocyanate synthetic analogs: biological activities, structure-activity relationships and synthetic strategies. Mini Reviews in Medicinal Chemistry, 14(12), 963-77. [Link]

-

MD Anderson Cancer Center. (2023, December 1). Sulforaphane benefits: How broccoli and Brussels sprouts may help reduce your cancer risk. [Link]

-

Scuto, M., et al. (2022). Activation of Nrf2 by Natural Bioactive Compounds: A Promising Approach for Stroke? International Journal of Molecular Sciences, 23(21), 13396. [Link]

-

Singh, S. V., & Singh, K. (2012). Sulforaphane (SFN): An Isothiocyanate in a Cancer Chemoprevention Paradigm. Cancers, 4(3), 824-845. [Link]

-

Halford, B. (2017). FDA approves first deuterated drug. Chemical & Engineering News, 95(15), 8. [Link]

-

Al-Ishaq, R. K., et al. (2023). Anticancer properties of sulforaphane: current insights at the molecular level. Frontiers in Pharmacology, 14, 1197223. [Link]

-

Abba, M. L., et al. (2015). Isothiocyanate Synthetic Analogs: Biological Activities, Structure-Activity Relationships and Synthetic Strategies. Mini-Reviews in Medicinal Chemistry, 14(12), 963-977. [Link]

-

Ingenza Ltd. (2023). Deuterium: Slowing Metabolism One C–H Bond At A Time. [Link]

-

Mulholland, D. A., et al. (2022). Exploring Chemical Composition of the Aerial Parts of Vernoniastrum migeodii and Anti-Inflammatory Activity of the Compounds. Molecules, 27(19), 6523. [Link]

-

Chlebowski, A., et al. (2022). Sulforaphane and Its Bifunctional Analogs: Synthesis and Biological Activity. Molecules, 27(5), 1750. [Link]

-

Ale-Agha, N., et al. (2024). Activation of Nrf2 and FXR via Natural Compounds in Liver Inflammatory Disease. International Journal of Molecular Sciences, 25(1), 543. [Link]

-

Zakkar, M., et al. (2009). Sulforaphane attenuates the development of atherosclerosis and improves endothelial dysfunction in hypercholesterolemic rabbits. Atherosclerosis, 207(2), 433-439. [Link]

-

Waledziak, M. (2021). Synthesis and study of biological activity of isothiocyanates against bladder cancer cell lines. Medical University of Warsaw. [Link]

-

Fahey, J. W., & Kensler, T. W. (2021). Compositions comprising sulforaphane or a sulforaphane precursor and a mushroom extract or powder. Justia Patents. [Link]

-

Che, A. (2023, March 8). FDA-Approved Deuterated Drugs and Their Syntheses. Medium. [Link]

-

NutritionFacts.org. (2012, March 13). Sulforaphane: From Broccoli to Breast [Video]. YouTube. [Link]

- Fahey, J. W., & Kensler, T. W. (2020). Compositions comprising sulforaphane or a sulforaphane precursor and a milk thistle extract or powder.

-

Davis, R., et al. (2023). Sulforaphane and Its Protective Role in Prostate Cancer: A Mechanistic Approach. Cancers, 15(8), 2275. [Link]

-

Petrási, Z., & Keglevich, G. (2023). Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur. Molecules, 28(14), 5340. [Link]

-

Valdivia, A., et al. (2018). Sulforaphane Promotes Chlamydial Infection by Suppressing Mitochondrial Protein Oxidation and Activation of Complement C3. Protein Science, 28(1), 148-160. [Link]

-

Higgins, L. G., et al. (2013). Screening of Natural Compounds as Activators of the Keap1-Nrf2 Pathway. Journal of Agricultural and Food Chemistry, 61(36), 8632-8641. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Sulforaphane ameliorates the development of experimental autoimmune encephalomyelitis by antagonizing oxidative stress and Th17-related inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An Overview of NRF2-Activating Compounds Bearing α,β-Unsaturated Moiety and Their Antioxidant Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sulforaphane and Its Bifunctional Analogs: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Sulforaphane: An emergent anti-cancer stem cell agent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anticancer properties of sulforaphane: current insights at the molecular level - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sulforaphane and Its Protective Role in Prostate Cancer: A Mechanistic Approach [mdpi.com]

- 9. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 12. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 13. juniperpublishers.com [juniperpublishers.com]

- 14. Deuterated drug - Wikipedia [en.wikipedia.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Isothiocyanate synthetic analogs: biological activities, structure-activity relationships and synthetic strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to D,L-Sulforaphane-d8 and L-Sulforaphane for Researchers and Drug Development Professionals

Abstract

Sulforaphane, a naturally occurring isothiocyanate found in cruciferous vegetables, has garnered significant attention for its potent induction of cytoprotective genes via the Nrf2 signaling pathway. This technical guide provides an in-depth comparison of the naturally occurring L-enantiomer of sulforaphane and its deuterated racemic counterpart, D,L-Sulforaphane-d8. It is designed to equip researchers, scientists, and drug development professionals with the critical knowledge required to make informed decisions regarding the selection and application of these molecules in preclinical and clinical research. This guide will delve into their chemical properties, comparative biological activities, and practical applications, with a focus on the utility of D,L-Sulforaphane-d8 as an internal standard in quantitative bioanalysis.

Introduction: Understanding Sulforaphane and its Analogs

Sulforaphane is a sulfur-rich compound that exists in its precursor form, glucoraphanin, in vegetables like broccoli, cabbage, and kale.[1] When these plants are damaged, the enzyme myrosinase is released, which then hydrolyzes glucoraphanin into the biologically active L-sulforaphane.[1] Due to a chiral center at the sulfur atom, sulforaphane exists as two enantiomers: the naturally occurring (R)-sulforaphane, also known as L-sulforaphane, and the synthetic (S)-sulforaphane.[2][3] Commercially available synthetic sulforaphane is often sold as a racemic mixture of both enantiomers, denoted as D,L-sulforaphane.[2][4]

D,L-Sulforaphane-d8 is a deuterated form of the racemic mixture, where eight hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an invaluable tool in analytical chemistry, particularly in mass spectrometry-based quantification, as it is chemically identical to the analyte but has a distinct mass.[5]

Chemical and Physical Properties: A Comparative Overview

The key distinction between L-sulforaphane and D,L-sulforaphane lies in their stereochemistry. L-sulforaphane is enantiomerically pure, while D,L-sulforaphane is a 1:1 mixture of the (R) and (S) enantiomers. D,L-Sulforaphane-d8 shares the racemic nature of D,L-sulforaphane but has a higher molecular weight due to the deuterium labeling.

| Property | L-Sulforaphane | D,L-Sulforaphane | D,L-Sulforaphane-d8 |

| Synonyms | (R)-Sulforaphane | Racemic Sulforaphane | Deuterated Sulforaphane |

| CAS Number | 142825-10-3 | 4478-93-7 | 836682-32-7[1] |

| Molecular Formula | C₆H₁₁NOS₂ | C₆H₁₁NOS₂ | C₆H₃D₈NOS₂[5] |

| Molecular Weight | 177.29 g/mol | 177.29 g/mol | 185.34 g/mol [5] |

| Appearance | Oil | Slightly yellow liquid | Not specified |

| Solubility | DMSO: >5 mg/mL | DMSO: 20 mg/mL, Ethanol: 10 mg/mL | Soluble in Chloroform, Ethyl Acetate |

Stability Considerations: Sulforaphane is known to be unstable, particularly in aqueous solutions and at basic pH.[6][7] Its degradation is also temperature-dependent.[7][8] For experimental use, it is recommended to prepare fresh solutions and store stock solutions in anhydrous solvents like DMSO or ethanol at -20°C or below. DMSO stock solutions of D,L-sulforaphane are reported to be stable for up to 3 months at -20°C.

The Core Mechanism of Action: Nrf2 Signaling Pathway

The primary mechanism through which sulforaphane exerts its cytoprotective effects is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2][9] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes, often referred to as phase II enzymes.[2]

Under basal conditions, Nrf2 is kept in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Sulforaphane, being an electrophilic isothiocyanate, reacts with specific cysteine residues on Keap1. This covalent modification leads to a conformational change in Keap1, disrupting the Nrf2-Keap1 interaction and inhibiting Nrf2 degradation. Consequently, newly synthesized Nrf2 accumulates, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, thereby initiating their transcription.

Caption: The Nrf2 Signaling Pathway Activated by Sulforaphane.

Comparative Biological Activity: L-Sulforaphane vs. D,L-Sulforaphane

A critical consideration for researchers is the choice between the enantiomerically pure L-sulforaphane and the racemic D,L-sulforaphane. Evidence strongly suggests that the naturally occurring L-enantiomer ((R)-sulforaphane) is the more biologically potent form.

A study directly comparing the enantiomers in rat liver and lung slices, as well as in FAO cells, demonstrated the superiority of R-sulforaphane in inducing phase II detoxification enzymes like glutathione S-transferase (GST) and quinone reductase (QR).[10] In the liver, R-sulforaphane significantly elevated these enzymes, while the S-enantiomer had no effect.[10] In the lungs, both enantiomers showed activity, but R-sulforaphane was more potent.[10] These findings are significant because many early preclinical studies used the racemic mixture, potentially underestimating the true potency of the naturally consumed form.[10][11]

The Role of D,L-Sulforaphane-d8 in Bioanalytical Applications

The primary and indispensable role of D,L-Sulforaphane-d8 is as an internal standard in quantitative analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7][12] The use of a stable isotope-labeled internal standard is the gold standard in bioanalysis for several reasons:

-

Correction for Matrix Effects: Biological matrices like plasma are complex and can interfere with the ionization of the analyte, leading to ion suppression or enhancement. Since the deuterated standard co-elutes with the analyte and experiences the same matrix effects, the ratio of their signals remains constant, allowing for accurate quantification.

-

Compensation for Sample Loss: During sample preparation steps such as protein precipitation and extraction, some of the analyte may be lost. The internal standard, being chemically identical, is lost at the same rate, ensuring that the final analyte-to-internal standard ratio accurately reflects the initial concentration.

-

Improved Precision and Accuracy: By accounting for variations in sample preparation, injection volume, and instrument response, the use of a deuterated internal standard significantly improves the precision and accuracy of the analytical method.

Experimental Protocol: Quantification of Sulforaphane in Plasma using LC-MS/MS with D,L-Sulforaphane-d8

This protocol provides a general framework for the analysis of sulforaphane in plasma. Optimization may be required based on the specific instrumentation and experimental conditions.

1. Materials and Reagents:

-

D,L-Sulforaphane-d8 (Internal Standard)

-

L-Sulforaphane (for calibration curve)

-

Human or animal plasma

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Microcentrifuge tubes

-

Autosampler vials

2. Sample Preparation:

-

Thaw plasma samples at room temperature for 30 minutes.

-

Vortex the plasma samples briefly and centrifuge at 12,000 x g for 5 minutes at 4°C.[12]

-

In a clean microcentrifuge tube, add 50 µL of plasma.

-

Add 150 µL of ice-cold acetonitrile containing 0.1% formic acid and a known concentration of D,L-Sulforaphane-d8 (e.g., 40 ng/mL).[12] This step serves to precipitate proteins and introduce the internal standard.

-

Vortex the mixture vigorously for 30 seconds.

-

Centrifuge at 12,000 x g for 5 minutes at 4°C to pellet the precipitated proteins.[12]

-

Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A suitable gradient from a low to high percentage of Mobile Phase B is used to elute sulforaphane.

-

Flow Rate: Dependent on the column dimensions.

-

Injection Volume: Typically 5-10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both sulforaphane and D,L-sulforaphane-d8.

-

Sulforaphane: m/z 178 → 114 (example transition)

-

D,L-Sulforaphane-d8: m/z 186 → 122 (example transition)

-

-

Data Analysis: Quantify the concentration of sulforaphane in the samples by creating a calibration curve using the peak area ratios of the analyte to the internal standard.

-

Caption: A typical workflow for the quantification of sulforaphane in plasma.

In Vitro Assessment of Nrf2 Activation

A common in vitro method to assess the biological activity of sulforaphane is to measure the induction of Nrf2 target genes in a cell-based assay.

Experimental Protocol: Nrf2 Target Gene Expression Assay

1. Cell Culture:

-

Use a suitable cell line, such as human bronchial epithelial cells (BEAS-2B) or murine hepatoma cells (Hepa1c1c7).

-

Culture the cells in the appropriate medium and conditions until they reach approximately 80% confluency.

2. Treatment:

-

Prepare stock solutions of L-sulforaphane or D,L-sulforaphane in DMSO.

-

Dilute the stock solutions in cell culture medium to the desired final concentrations (e.g., a dose-response range from 1 to 20 µM).

-

Remove the existing medium from the cells and replace it with the medium containing the sulforaphane solutions or a vehicle control (DMSO).

-

Incubate the cells for a specified period (e.g., 6-24 hours) to allow for gene expression changes.

3. RNA Extraction and qRT-PCR:

-

After incubation, wash the cells with PBS and lyse them to extract total RNA using a commercially available kit.

-

Assess the quality and quantity of the extracted RNA.

-

Synthesize cDNA from the RNA using a reverse transcription kit.

-

Perform quantitative real-time PCR (qRT-PCR) using primers specific for Nrf2 target genes (e.g., NQO1, HMOX1, GCLC) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

4. Data Analysis:

-

Calculate the relative gene expression using the ΔΔCt method.

-

Compare the fold change in gene expression in sulforaphane-treated cells to the vehicle-treated control cells.

Conclusion and Future Perspectives

The choice between L-sulforaphane and D,L-sulforaphane for research purposes should be guided by the specific experimental goals. For studies aiming to elucidate the maximum biological potential of this compound, the enantiomerically pure L-sulforaphane is the superior choice due to its higher potency in activating the Nrf2 pathway.[10] However, D,L-sulforaphane remains a relevant tool, particularly when cost is a factor or when the research aims to reflect the composition of some commercially available supplements.

The deuterated analog, D,L-Sulforaphane-d8, is an indispensable tool for accurate and reliable quantification of sulforaphane in biological matrices. Its use as an internal standard in LC-MS/MS methods is crucial for robust pharmacokinetic and bioavailability studies, which are essential for the translation of preclinical findings to clinical applications.

Future research should focus on directly comparing the pharmacokinetic profiles and clinical efficacy of L-sulforaphane versus D,L-sulforaphane to provide a clearer understanding of the therapeutic implications of using the pure enantiomer. Such studies will be vital in optimizing the use of sulforaphane as a potential agent in disease prevention and treatment.

References

-

Janczewski, Ł., & Olejniczak, A. (2022). Sulforaphane and Its Bifunctional Analogs: Synthesis and Biological Activity. Molecules, 27(5), 1750. [Link]

-

Ioannides, C., & Kassie, F. (2011). The natural chemopreventive phytochemical R-sulforaphane is a far more potent inducer of the carcinogen-detoxifying enzyme systems in rat liver and lung than the S-isomer. International Journal of Cancer, 129(12), 2943-2949. [Link]

-

Gala, F., et al. (2018). NMR study on the stabilization and chiral discrimination of sulforaphane enantiomers and analogues by cyclodextrins. Carbohydrate Research, 462, 23-30. [Link]

-

Janczewski, Ł., & Olejniczak, A. (2022). Sulforaphane and Its Bifunctional Analogs: Synthesis and Biological Activity. PubMed, 35268851. [Link]

-

Kim, J. E., & Park, J. H. (2023). Plant sources, extraction techniques, analytical methods, bioactivity, and bioavailability of sulforaphane: a review. Food Science and Biotechnology, 32(10), 1339-1353. [Link]

-

Nguyen, V. H., et al. (2017). A New and Effective Approach to the Synthesis of Sulforaphane. ResearchGate. [Link]

-

Abba, G., et al. (2018). Novel Gram-Scale Production of Enantiopure R-Sulforaphane from Tuscan Black Kale Seeds. Molecules, 23(11), 2949. [Link]

-

Yoshida, T., et al. (2022). Comparative Effects of Sulforaphane and Allyl Isothiocyanate on 3T3-L1 Adipogenesis. Biological and Pharmaceutical Bulletin, 45(1), 83-89. [Link]

-

Houghton, C. A. (2013). Sulforaphane and Other Nutrigenomic Nrf2 Activators: Can the Clinician's Expectation Be Matched by the Reality? Oxidative Medicine and Cellular Longevity, 2013, 785718. [Link]

-

Wagner, A. E., et al. (2023). Bioavailable Sulforaphane Quantitation in Plasma by LC–MS/MS Is Enhanced by Blocking Thiols. Journal of Agricultural and Food Chemistry, 71(34), 12836-12844. [Link]

-

Sánchez-López, E., et al. (2022). Immunomodulatory Effects of (R)-Sulforaphane on LPS-Activated Murine Immune Cells: Molecular Signaling Pathways and Epigenetic Changes in Histone Markers. International Journal of Molecular Sciences, 23(15), 8633. [Link]

-

Lee, J., et al. (2021). Comparison of Pharmacokinetics and Anti-Pulmonary Fibrosis-Related Effects of Sulforaphane and Sulforaphane N-acetylcysteine. Pharmaceutics, 13(7), 953. [Link]

-

IJRAR. (2024). THEORETICAL STUDY OF PROPERTIES OF SULFORAPHANE A CHEMO PREVENTIVE AGENT USING CHEMSKETCH AND CHEMICALIZE SOFTWARE. IJRAR, 11(1). [Link]

-

A. S. (2018). Exploiting the Power of Stereochemistry in Drugs: An Overview of Racemic and Enantiopure Drugs. ResearchGate. [Link]

-

Lipidox. (n.d.). Deuterium-Labeled Sulforaphane. Retrieved from [Link]

-

ResearchGate. (2021). Comparison of Pharmacokinetics and Anti-Pulmonary Fibrosis-Related Effects of Sulforaphane and Sulforaphane N-acetylcysteine. [Link]

-

Metagenics Institute. (2021). Nrf-2 and Sulforaphane—What You Need to Know. [Link]

-

Kise, S., et al. (2017). HPLC Separation of Sulforaphane Enantiomers in Broccoli and Its Sprouts by Transformation into Diastereoisomers Using Derivatization with (S)-Leucine. ResearchGate. [Link]

-

ResearchGate. (2016). New Method for the Synthesis of Sulforaphane and Related Isothiocyanates. [Link]

-

Townsend, B. E., et al. (2017). Sulforaphane induces Nrf2 target genes and attenuates inflammatory gene expression in microglia from brain of young adult and aged mice. Experimental Gerontology, 97, 36-43. [Link]

-

Khiar, N., et al. (2009). Enantiopure sulforaphane analogues with various substituents at the sulfinyl sulfur: asymmetric synthesis and biological activities. The Journal of Organic Chemistry, 74(16), 6002-6009. [Link]

-

Kise, S., et al. (2017). HPLC Separation of Sulforaphane Enantiomers in Broccoli and Its Sprouts by Transformation into Diastereoisomers Using Derivatization with (S)-Leucine. Journal of Agricultural and Food Chemistry, 65(3), 603-609. [Link]

-

PharmaCompass. (n.d.). Sulforaphane. Retrieved from [Link]

-

Hu, C., et al. (2011). Pharmacokinetics and Pharmacodynamics of Phase II Drug Metabolizing/Antioxidant Enzymes Gene Response by Anti-cancer Agent Sulforaphane in Rat Lymphocytes. The AAPS Journal, 13(4), 563-571. [Link]

- Google Patents. (n.d.). CN102093273B - Chemical synthesis method of sulforaphane.

-

Semantic Scholar. (2022). Research Article Comparative Effects of Sulforaphane and Allyl Isothiocyanate on 3T3-L1 Adipogenesis. [Link]

-

Li, Z., et al. (2012). Development and verification of sulforaphane extraction method in cabbage (Brassica oleracea L. var. capitata) and broccoli (Bra). African Journal of Biotechnology, 11(68), 13214-13220. [Link]

-

Lynch, C. R., & Johnson, E. J. (2020). Broccoli or Sulforaphane: Is It the Source or Dose That Matters? Nutrients, 12(11), 3357. [Link]

-

Franklin, S. J., & Dickinson, S. E. (2015). Stability of Sulforaphane for Topical Formulation. Journal of pharmaceutics & drug delivery research, 4(1). [Link]

-

Bishayee, A., & Block, K. (2023). Anticancer properties of sulforaphane: current insights at the molecular level. Frontiers in Pharmacology, 14, 1249339. [Link]

-

Zhang, Y., et al. (2012). Effect of temperature, pH and light on the stability of sulforaphane solution. ResearchGate. [Link]

-

Zhang, Y., et al. (1994). Anticarcinogenic activities of sulforaphane and structurally related synthetic norbornyl isothiocyanates. Proceedings of the National Academy of Sciences, 91(8), 3147-3150. [Link]

Sources

- 1. D,L-Sulforaphane | TRC-S699115-1G | LGC Standards [lgcstandards.com]

- 2. Sulforaphane and Its Bifunctional Analogs: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. academicjournals.org [academicjournals.org]

- 5. scbt.com [scbt.com]

- 6. Plant sources, extraction techniques, analytical methods, bioactivity, and bioavailability of sulforaphane: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Stability of Sulforaphane for Topical Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Sulforaphane induces Nrf2 target genes and attenuates inflammatory gene expression in microglia from brain of young adult and aged mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The natural chemopreventive phytochemical R-sulforaphane is a far more potent inducer of the carcinogen-detoxifying enzyme systems in rat liver and lung than the S-isomer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Novel Gram-Scale Production of Enantiopure R-Sulforaphane from Tuscan Black Kale Seeds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

A Technical Guide to D,L-Sulforaphane-d8: Synthesis, Characterization, and Application in Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of D,L-Sulforaphane-d8, the deuterated analog of the potent nutraceutical, D,L-Sulforaphane. Synthesized to serve primarily as a highly specific internal standard in analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS) based assays, D,L-Sulforaphane-d8 is an indispensable tool for the accurate quantification of its non-deuterated counterpart in complex biological matrices. This guide delves into the rationale for its use, offers insights into its synthesis and purification, details its analytical characterization, and discusses its application in pharmacokinetic and metabolic studies. While specific preliminary biological studies on the deuterated form are limited, this guide also addresses the well-documented biological activities of D,L-Sulforaphane to provide a complete context for its utility in research.

Introduction: The Need for a Stable Isotope-Labeled Internal Standard

D,L-Sulforaphane, a racemic mixture of the naturally occurring isothiocyanate found in cruciferous vegetables like broccoli, is a subject of intense scientific scrutiny for its potential health benefits, including anti-cancer and anti-inflammatory properties[1][2]. Accurate and precise quantification of D,L-Sulforaphane and its metabolites in biological samples is paramount for understanding its pharmacokinetics, bioavailability, and ultimately, its efficacy in preclinical and clinical studies[3].

Analytical methods, such as high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS), are commonly employed for this purpose[3][4]. However, the accuracy of these methods can be compromised by variations in sample preparation, matrix effects, and instrument response. To correct for these potential sources of error, a suitable internal standard is essential. An ideal internal standard should have physicochemical properties nearly identical to the analyte of interest but be distinguishable by the detector.

This is where D,L-Sulforaphane-d8 comes into play. As a stable isotope-labeled analog, it co-elutes with the non-deuterated D,L-Sulforaphane during chromatographic separation but is readily distinguished by its higher mass in a mass spectrometer. This allows for precise ratiometric quantification, significantly enhancing the reliability and robustness of the analytical data.

Synthesis and Purification of D,L-Sulforaphane-d8: A Conceptual Overview

A plausible synthetic route for the deuterated analog would likely involve the use of deuterated starting materials. For D,L-Sulforaphane-d8, with the molecular formula C6H3D8NOS2, the deuterium atoms are likely incorporated into the butyl chain.

The following diagram illustrates a conceptual synthetic pathway:

Caption: Conceptual Synthetic Pathway for D,L-Sulforaphane-d8.

Purification of the final product is critical to ensure its suitability as an internal standard. This is typically achieved through chromatographic techniques such as column chromatography or preparative HPLC to remove any unreacted starting materials, byproducts, and non-deuterated or partially deuterated analogs[7]. The purity of commercially available D,L-Sulforaphane is generally high, often exceeding 98%.

Analytical Characterization

The identity and purity of D,L-Sulforaphane-d8 are confirmed using a combination of analytical techniques.

Mass Spectrometry (MS)

Mass spectrometry is the cornerstone for the characterization and use of D,L-Sulforaphane-d8. The introduction of eight deuterium atoms results in a significant mass shift compared to the unlabeled compound.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| D,L-Sulforaphane | C6H11NOS2 | 177.29[2] |

| D,L-Sulforaphane-d8 | C6H3D8NOS2 | 185.34 [8][9] |

This mass difference of 8 Da is easily resolved by modern mass spectrometers, allowing for unambiguous differentiation between the analyte and the internal standard. High-resolution mass spectrometry can be used to confirm the elemental composition and the degree of deuteration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific NMR spectra for D,L-Sulforaphane-d8 are not widely published, 1H NMR and 13C NMR spectroscopy are crucial for confirming the positions of the deuterium labels. In the 1H NMR spectrum of D,L-Sulforaphane-d8, the signals corresponding to the protons on the deuterated carbon atoms would be absent or significantly reduced in intensity. The 13C NMR spectrum would show characteristic shifts for the carbon atoms bonded to deuterium.

Chromatographic Purity

The purity of D,L-Sulforaphane-d8 is typically assessed by HPLC or UPLC, often coupled with UV or MS detection. A pure sample should exhibit a single major peak.

Application in Research: A Focus on Pharmacokinetic Studies

The primary application of D,L-Sulforaphane-d8 is as an internal standard in pharmacokinetic studies of D,L-Sulforaphane[3].

Experimental Workflow for Quantification in Biological Samples

The following workflow outlines the general steps for using D,L-Sulforaphane-d8 to quantify D,L-Sulforaphane in a biological matrix (e.g., plasma, urine, tissue homogenate).

Caption: General workflow for the quantification of D,L-Sulforaphane.

Step-by-Step Protocol:

-

Sample Collection: Collect biological samples at various time points after administration of D,L-Sulforaphane.

-

Internal Standard Spiking: A known amount of D,L-Sulforaphane-d8 is added to each sample. This is a critical step, as the ratio of the analyte to the internal standard will be used for quantification.

-

Extraction: The analyte and internal standard are extracted from the biological matrix using an appropriate solvent (e.g., ethyl acetate, dichloromethane).

-

Concentration and Reconstitution: The extract is typically evaporated to dryness and reconstituted in a solvent compatible with the LC-MS system.

-

LC-MS Analysis: The reconstituted sample is injected into the LC-MS system. The analyte and internal standard are separated chromatographically and detected by the mass spectrometer.

-

Quantification: The peak areas of the analyte and the internal standard are determined from the extracted ion chromatograms. A calibration curve is generated using known concentrations of the analyte and a fixed concentration of the internal standard. The concentration of the analyte in the unknown samples is then calculated from the peak area ratio and the calibration curve.

Considerations for Use: The Kinetic Isotope Effect

A key assumption when using a deuterated internal standard is that it behaves identically to the unlabeled analyte during sample processing and analysis. However, the replacement of hydrogen with deuterium can sometimes lead to a "kinetic isotope effect" (KIE), where the rates of chemical reactions involving the C-D bond are slower than those involving the C-H bond[10][11]. While generally minor for compounds like D,L-Sulforaphane-d8 where the deuteration is on non-labile positions, it is a factor to be aware of, particularly if metabolic processes involving C-H bond cleavage are being investigated. For its primary use in extraction and chromatographic correction, the KIE is typically negligible.

Preliminary Biological Evaluation: An Extrapolation from D,L-Sulforaphane

There is a lack of publicly available data on the specific biological activity of D,L-Sulforaphane-d8. For its role as an internal standard, it is generally assumed to be biologically equivalent to its non-deuterated counterpart or used at concentrations too low to elicit a significant biological effect.

The biological activity of D,L-Sulforaphane, however, is well-documented. It is a potent inducer of phase II detoxification enzymes, which play a crucial role in protecting cells from oxidative stress and carcinogens[2]. This activity is primarily mediated through the activation of the Nrf2 signaling pathway.

Caption: Simplified Nrf2 activation pathway by D,L-Sulforaphane.

Physicochemical Properties and Stability

The physicochemical properties of D,L-Sulforaphane-d8 are expected to be very similar to those of unlabeled D,L-Sulforaphane.

| Property | Value | Source |

| Appearance | Yellow Oil | [9] |

| Solubility | Chloroform, Ethyl Acetate | [9] |

| Storage | Store at -20°C to -80°C, protected from light and moisture. | [12][13] |

Unlabeled sulforaphane is known to be unstable, particularly at high temperatures, in alkaline conditions, and when exposed to oxygen[14][15]. Therefore, proper storage and handling of D,L-Sulforaphane-d8 are crucial to maintain its integrity as a standard. Stock solutions should be prepared in anhydrous solvents and stored at low temperatures.

Conclusion